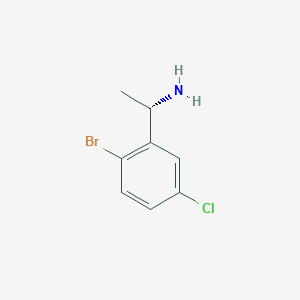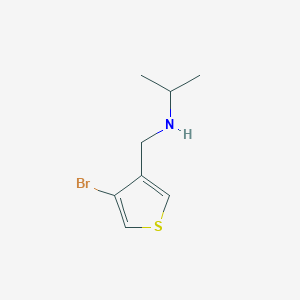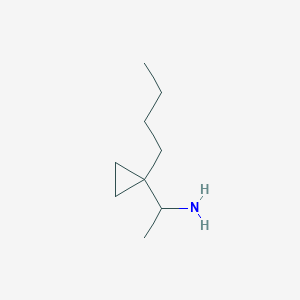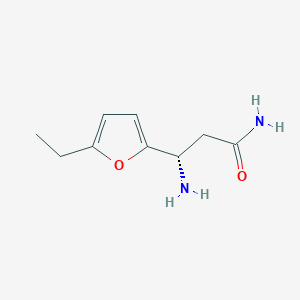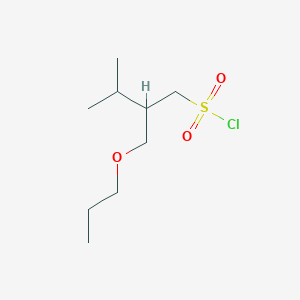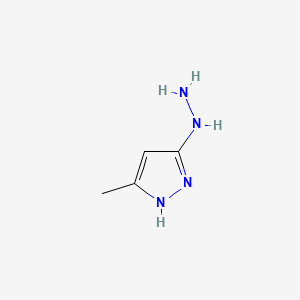
3-Methyl-5-hydrazinopyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazinyl-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-5-methyl-1H-pyrazole typically involves the condensation of hydrazine derivatives with 1,3-diketones. One common method includes the reaction of methylhydrazine with ethyl acetoacetate under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, such as nano-ZnO, to enhance the regioselectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazinyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different functionalized pyrazoles.
Substitution: The hydrazinyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce various hydrazine-substituted pyrazoles .
Applications De Recherche Scientifique
3-Hydrazinyl-5-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 3-hydrazinyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1H-pyrazol-5-ol: This compound is structurally similar but contains a hydroxyl group instead of a hydrazinyl group.
1-Methyl-1H-pyrazol-5-ol: Another similar compound with a methyl group at the nitrogen atom and a hydroxyl group at the 5-position.
Uniqueness
3-Hydrazinyl-5-methyl-1H-pyrazole is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C4H8N4 |
|---|---|
Poids moléculaire |
112.13 g/mol |
Nom IUPAC |
(5-methyl-1H-pyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H8N4/c1-3-2-4(6-5)8-7-3/h2H,5H2,1H3,(H2,6,7,8) |
Clé InChI |
WHYRCMNYWYQBFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


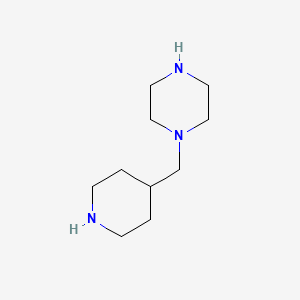

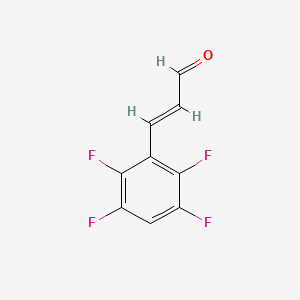
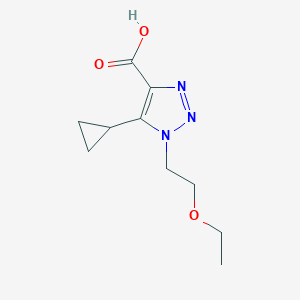
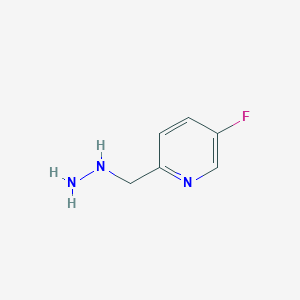
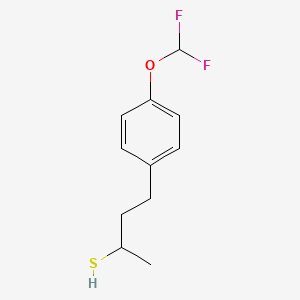
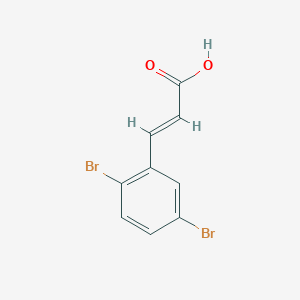
![(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15323747.png)
